

# A Spectroscopic Guide to (2,3-Dimethylphenyl)methanol: Elucidating Molecular Structure

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## Compound of Interest

Compound Name: (2,3-Dimethylphenyl)methanol

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This technical guide provides an in-depth analysis of the spectroscopic data for **(2,3-Dimethylphenyl)methanol**, also known as 2,3-dimethylbenzyl alcohol. The structural elucidation of this compound is critical for its application in various fields, including organic synthesis and drug development. This document will detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the foundational principles of spectroscopic analysis.

## Introduction

**(2,3-Dimethylphenyl)methanol** ( $C_9H_{12}O$ ) is an aromatic alcohol with a molecular weight of 136.19 g/mol [1]. Its structure, featuring a benzyl alcohol core with two methyl substituents on the aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers to confirm its identity, purity, and structural integrity in various experimental contexts. This guide serves as a comprehensive resource, detailing the expected spectroscopic characteristics and the rationale behind their interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **(2,3-Dimethylphenyl)methanol**, both  $^1H$  and  $^{13}C$  NMR are instrumental in confirming the substitution pattern of the aromatic ring and the presence of the hydroxymethyl group.

## <sup>1</sup>H NMR Spectroscopy

Proton NMR (<sup>1</sup>H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of **(2,3-Dimethylphenyl)methanol** is characterized by distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the two methyl groups.

### Experimental Protocol:

A sample of **(2,3-Dimethylphenyl)methanol** is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then acquired on a high-field NMR spectrometer, for instance, at a frequency of 500 MHz.

### Data Interpretation and Key Insights:

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in **(2,3-Dimethylphenyl)methanol**.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Aromatic (H-6)	~7.15	Doublet	1H	~7.5
Aromatic (H-4)	~7.08	Triplet	1H	~7.5
Aromatic (H-5)	~7.01	Doublet	1H	~7.5
Methylene (-CH <sub>2</sub> OH)	~4.65	Singlet	2H	-
Methyl (Ar-CH <sub>3</sub> at C-2)	~2.30	Singlet	3H	-
Methyl (Ar-CH <sub>3</sub> at C-3)	~2.15	Singlet	3H	-
Hydroxyl (-OH)	Variable (e.g., ~1.6)	Singlet (broad)	1H	-

The downfield-shifted aromatic protons are indicative of their attachment to an electron-withdrawing benzene ring. The splitting pattern (doublet, triplet, doublet) arises from the coupling between adjacent aromatic protons. The two methyl groups appear as distinct singlets due to their different chemical environments, a key feature confirming the 2,3-substitution pattern. The methylene protons adjacent to the hydroxyl group also appear as a singlet. The chemical shift of the hydroxyl proton is often variable and concentration-dependent, and the peak is typically broad due to hydrogen bonding and chemical exchange.

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR (<sup>13</sup>C NMR) provides information about the different carbon environments in the molecule.

### Experimental Protocol:

The <sup>13</sup>C NMR spectrum is typically acquired using the same sample prepared for <sup>1</sup>H NMR analysis. A proton-decoupled spectrum is obtained to simplify the spectrum to a series of single lines for each unique carbon atom.

### Data Interpretation and Key Insights:

The table below lists the characteristic chemical shifts for the carbon atoms in **(2,3-Dimethylphenyl)methanol**.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Aromatic (C-1)	~138.5
Aromatic (C-2)	~137.0
Aromatic (C-3)	~134.5
Aromatic (C-6)	~128.5
Aromatic (C-4)	~127.0
Aromatic (C-5)	~125.0
Methylene (-CH <sub>2</sub> OH)	~63.0
Methyl (Ar-CH <sub>3</sub> at C-2)	~20.0
Methyl (Ar-CH <sub>3</sub> at C-3)	~15.5

The quaternary aromatic carbons (C-1, C-2, and C-3) appear at lower field (higher ppm) compared to the protonated aromatic carbons. The chemical shift of the methylene carbon is characteristic of a carbon attached to an oxygen atom. The two methyl carbons are magnetically non-equivalent and thus show distinct signals.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum of **(2,3-Dimethylphenyl)methanol** can be obtained by placing a small amount of the neat liquid between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR spectrometer.

Data Interpretation and Key Insights:

The IR spectrum of **(2,3-Dimethylphenyl)methanol** will exhibit several characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3350 (broad)	O-H stretch	Alcohol
~3020	C-H stretch (aromatic)	Aromatic Ring
~2920, ~2860	C-H stretch (aliphatic)	-CH <sub>2</sub> , -CH <sub>3</sub>
~1600, ~1470	C=C stretch	Aromatic Ring
~1020	C-O stretch	Primary Alcohol

The most prominent feature is the broad absorption band around 3350 cm<sup>-1</sup>, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The presence of sharp peaks just above 3000 cm<sup>-1</sup> confirms the aromatic C-H bonds, while the peaks just below 3000 cm<sup>-1</sup> are due to the aliphatic C-H bonds of the methyl and methylene groups. The C-O stretching vibration of the primary alcohol typically appears in the fingerprint region around 1020 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

### Experimental Protocol:

A mass spectrum can be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam.

### Data Interpretation and Key Insights:

The mass spectrum of **(2,3-Dimethylphenyl)methanol** will show a molecular ion peak (M<sup>+</sup>) and several characteristic fragment ions.

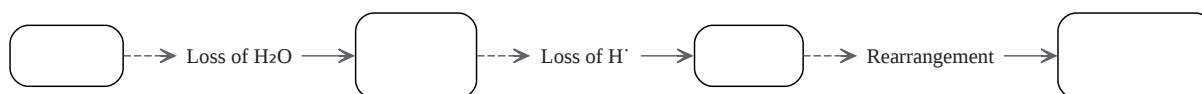
m/z	Relative Intensity (%)	Proposed Fragment
136	~50	$[\text{C}_9\text{H}_{12}\text{O}]^+$ (Molecular Ion)
118	100	$[\text{C}_9\text{H}_{10}]^+$ (Loss of $\text{H}_2\text{O}$ )
117	~80	$[\text{C}_9\text{H}_9]^+$ (Loss of $\text{H}_2\text{O}$ and H)
91	~40	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

The molecular ion peak at m/z 136 confirms the molecular weight of the compound.<sup>[1]</sup> The base peak at m/z 118 corresponds to the loss of a water molecule (18 Da), a common fragmentation pathway for alcohols. Subsequent loss of a hydrogen radical leads to the fragment at m/z 117. The peak at m/z 91 is characteristic of benzyl-type compounds and corresponds to the stable tropylium ion.

## Visualizing Molecular Structure and Fragmentation

To further illustrate the relationships between the spectroscopic data and the molecular structure, the following diagrams are provided.

Caption: Molecular structure of **(2,3-Dimethylphenyl)methanol**.



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Caption: Key fragmentation pathway in the mass spectrum.

## Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of **(2,3-Dimethylphenyl)methanol**. Each technique offers complementary information, and together they create a detailed molecular portrait. This guide provides the foundational spectroscopic data and interpretation necessary for researchers

working with this compound, ensuring confidence in its identity and purity for downstream applications.

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## References

- 1. (2,3-Dimethylphenyl)methanol | C<sub>9</sub>H<sub>12</sub>O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
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